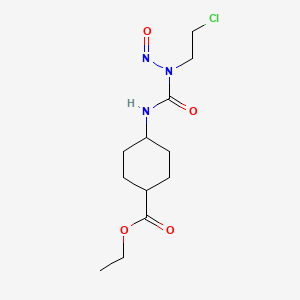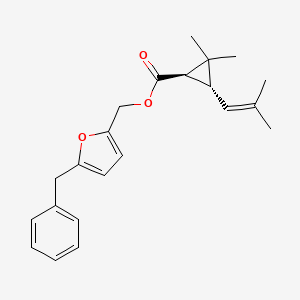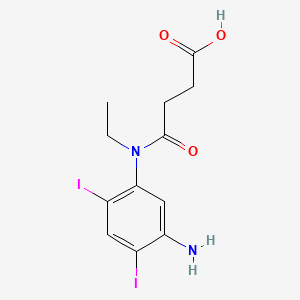
4-Methyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine hydrochloride is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a morpholine ring substituted with a trifluoromethyl group and a methyl group, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine hydrochloride typically involves the reaction of morpholine with 4-methyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or chloroform, and a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Applications De Recherche Scientifique
4-Methyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool in various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Alpha,Alpha,Alpha-Trifluoro-m-tolyl)piperazine
- 1-(α,α,α-Trifluoro-m-tolyl)piperazine hydrochloride
- N-methyl-3-phenyl-3-[(alpha,alpha,alpha-trifluoro-m-tolyl)oxy]propylamine hydrochloride
Uniqueness
4-Methyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine hydrochloride is unique due to the presence of both a trifluoromethyl group and a morpholine ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various research applications.
Propriétés
Numéro CAS |
31599-69-6 |
|---|---|
Formule moléculaire |
C12H15ClF3NO |
Poids moléculaire |
281.70 g/mol |
Nom IUPAC |
4-methyl-2-[3-(trifluoromethyl)phenyl]morpholine;hydrochloride |
InChI |
InChI=1S/C12H14F3NO.ClH/c1-16-5-6-17-11(8-16)9-3-2-4-10(7-9)12(13,14)15;/h2-4,7,11H,5-6,8H2,1H3;1H |
Clé InChI |
BXZZFHFGUMMFMV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)

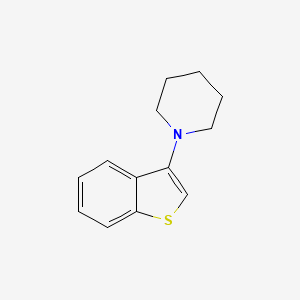
![Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate](/img/structure/B14678347.png)
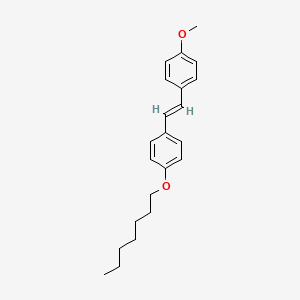
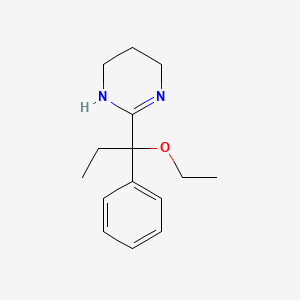

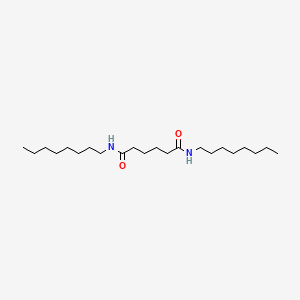

![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)
